Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer

Catalog No.
S1821623
CAS No.
113860-07-4
M.F
C40H60Cl4Ru4
M. Wt
1087.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(pentamethylcyclopentadienyl)ruthenium(II) t...

CAS Number

113860-07-4

Product Name

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+);tetrachloride

Molecular Formula

C40H60Cl4Ru4

Molecular Weight

1087.0 g/mol

InChI

InChI=1S/4C10H15.4ClH.4Ru/c4*1-6-7(2)9(4)10(5)8(6)3;;;;;;;;/h4*1-5H3;4*1H;;;;/q4*-1;;;;;4*+2/p-4

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2].[Ru+2]

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2].[Ru+2]

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer is a complex organometallic compound with the molecular formula C40H60Cl4Ru4C_{40}H_{60}Cl_{4}Ru_{4}. This compound features a tetrameric structure, meaning it consists of four ruthenium atoms coordinated with chlorinated pentamethylcyclopentadienyl ligands. The compound typically appears as a dark red or brown crystalline powder and has notable stability and solubility in organic solvents, making it valuable for various chemical applications .

Catalysis:

  • Olefin metathesis

    Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer has been investigated as a catalyst for olefin metathesis, a chemical reaction that involves the rearrangement of carbon-carbon double bonds in alkenes (olefins) . This reaction is crucial in the production of various fine chemicals and polymers.

  • Hydrogenation

    The molecule has also been studied for its potential as a catalyst in hydrogenation reactions, where a hydrogen molecule adds to a substrate molecule. Research suggests that it can be an effective catalyst for the hydrogenation of unsaturated organic compounds .

Material Science:

  • Chemical vapor deposition (CVD): Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer has been explored as a precursor for the deposition of ruthenium thin films using CVD techniques. These thin films can have interesting electrical and magnetic properties, making them potentially useful for various electronic and magnetic device applications .
, primarily involving ligand substitution and redox processes. Notably, it can undergo:

  • Ligand Exchange Reactions: The chlorido ligands can be replaced by other ligands, such as phosphines or amines, leading to the formation of new ruthenium complexes.
  • Oxidation-Reduction Reactions: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of various substrates .

The synthesis of chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer typically involves the following steps:

  • Preparation of Pentamethylcyclopentadiene: This is achieved through the alkylation of cyclopentadiene.
  • Formation of Ruthenium Complex: Ruthenium(II) chloride is reacted with pentamethylcyclopentadiene in a suitable solvent under inert conditions.
  • Tetramerization: The resulting monomeric or dimeric species can undergo further reactions to form the tetrameric structure by controlled heating or through the addition of chlorido ligands .

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer finds applications across several fields:

  • Catalysis: It serves as a catalyst in various organic transformations, including olefin metathesis and hydrogenation reactions.
  • Material Science: The compound is utilized in the development of advanced materials, particularly in polymerization processes.
  • Medicinal Chemistry: Its potential anticancer properties make it a candidate for further research in drug development .

Studies on the interactions of chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer with biological systems have shown promising results. The compound's ability to bind to DNA and proteins indicates potential pathways for therapeutic applications. Investigations into its interaction with cellular membranes suggest that it may disrupt membrane integrity, leading to apoptosis in cancer cells. Further research is necessary to understand these interactions fully and their implications for drug design .

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer shares characteristics with several related organometallic compounds. Below are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Chloro(cyclopentadienyl)ruthenium(II)C10H10ClRuC_{10}H_{10}ClRuSimpler structure; less steric hindrance
Chloro(benzylcyclopentadienyl)ruthenium(II)C15H15ClRuC_{15}H_{15}ClRuContains benzyl groups; different electronic properties
Chloro(trimethylphosphine)(pentamethylcyclopentadienyl)ruthenium(II)C40H60ClRuPC_{40}H_{60ClRuP}Incorporates phosphine ligand; enhanced reactivity

The unique feature of chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer lies in its bulky pentamethylcyclopentadienyl ligands, which provide enhanced stability and steric protection compared to simpler ruthenium complexes. This steric bulk allows for distinctive reactivity patterns that are advantageous in catalysis and material science applications .

Dates

Modify: 2023-08-15

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